molecular formula C8H7N3O2 B1338699 3-methyl-5-nitro-1H-indazole CAS No. 40621-84-9

3-methyl-5-nitro-1H-indazole

Cat. No. B1338699
CAS RN: 40621-84-9
M. Wt: 177.16 g/mol
InChI Key: ZGDNJFXKELMVLS-UHFFFAOYSA-N
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Description

3-Methyl-5-nitro-1H-indazole is a compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring. Indazoles are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry. The nitro and methyl groups attached to the indazole core can significantly influence the compound's reactivity, physical properties, and potential applications.

Synthesis Analysis

The synthesis of indazole derivatives, including those with nitro and methyl substituents, often involves the use of 1,3-dipolar cycloaddition reactions. For instance, a new synthesis route for 1-substituted-1H-indazoles has been reported through the cycloaddition of nitrile imines to benzyne, which is completed within 5 minutes and yields N(1)-C(3) disubstituted indazoles . Although the specific synthesis of 3-methyl-5-nitro-1H-indazole is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of indazole derivatives is characterized by the planarity of the indazole system and the orientation of substituents. For example, in the case of 3-chloro-1-methyl-5-nitro-1H-indazole, the molecule is essentially planar, and the nitro and methyl groups are connected to the fused rings . The crystal and molecular structure of biologically active nitroindazoles has been studied using X-ray diffraction and NMR spectroscopy, revealing intermolecular interactions such as halogen bonds and hydrogen bonding . These structural analyses provide insights into the potential reactivity and interactions of 3-methyl-5-nitro-1H-indazole.

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions, including alkylation, nitration, and cycloaddition. The reactivity of the nitro group in such compounds is of particular interest. For example, the interaction of 3-nitro-1,2,4-triazole derivatives with alkylating agents has been studied, showing the formation of a mixture of products substituted at different nitrogen atoms of the heterocycle . These findings suggest that the nitro group in 3-methyl-5-nitro-1H-indazole could also participate in similar reactions, potentially leading to a variety of substituted products.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroindazole derivatives are influenced by their molecular structure. The presence of nitro and methyl groups can affect the compound's density, thermal stability, and detonation properties. For instance, salts of trinitromethyl-substituted triazoles, which share some structural similarities with nitroindazoles, have been found to exhibit high density and good thermal stability . The vibrational spectra, electron affinity, and molar enthalpy of vaporization of related compounds have been thoroughly researched, providing a basis for understanding the properties of 3-methyl-5-nitro-1H-indazole . These properties are crucial for evaluating the compound's potential applications in various fields, including materials science and pharmaceuticals.

Scientific Research Applications

Crystal Structure Analysis

Research on compounds closely related to 3-methyl-5-nitro-1H-indazole, such as 5-nitro-1H-indazole derivatives, has focused on their crystal structure analysis. For example, Gzella and Wrzeciono (2001) described the structures of 5-nitro-3-thiomorpholino-1H-indazole, highlighting the formation of dimers linked by hydrogen bonds (Gzella & Wrzeciono, 2001). Similarly, Kouakou et al. (2015) analyzed the molecular structure of 3-chloro-1-methyl-5-nitro-1H-indazole, noting the absence of classical hydrogen bonds (Kouakou et al., 2015).

Synthesis and Transformations

The synthesis and transformation of 1H-indazole derivatives have been a significant area of study. For instance, El’chaninov et al. (2018) discussed the synthesis of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole from 5-nitro-1H-indazole, outlining various transformation processes (El’chaninov et al., 2018).

Antibacterial Activity

The antibacterial properties of indazole derivatives have also been explored. Ghaemi and Pordel (2016) synthesized the new heterocyclic system isoxazolo[4,3-e]indazole from 1-methyl-5-nitro-1H-indazole, studying its antibacterial activities against Gram-positive and Gram-negative bacteria (Ghaemi & Pordel, 2016).

Energetic Materials

In the field of energetic materials, studies have focused on nitraminoazoles based on ANTA, where compounds like 1-methyl-5-nitramino-3-nitro-1,2,4-triazole were synthesized and characterized for their thermal stability and explosive properties (Dippold et al., 2012).

Heterocyclic Ring Fission

Research by Gale and Wilshire (1973) explored the behavior of isomeric 2-(N-indazolyl)-5-nitrobenzonitriles, including their reactions leading to ring fission and the formation of new compounds (Gale & Wilshire, 1973).

Chemotherapeutic Applications

Chu De-qing (2011) synthesized N-(2′-arylaminepyrimidin4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives starting from 3-methyl-6-nitro-1H-indazole, evaluating their potential as antitumor agents (Chu De-qing, 2011).

Safety And Hazards

The safety information for 3-methyl-5-nitro-1H-indazole indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 .

properties

IUPAC Name

3-methyl-5-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-7-4-6(11(12)13)2-3-8(7)10-9-5/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDNJFXKELMVLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NN1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70459384
Record name 3-methyl-5-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-5-nitro-1H-indazole

CAS RN

40621-84-9
Record name 3-methyl-5-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
JK Annor-Gyamfi, KK Gnanasekaran, RA Bunce - Molecules, 2018 - mdpi.com
An efficient route to substituted 1-aryl-1H-indazoles has been developed and optimized. The method involved the preparation of arylhydrazones from acetophenone or benzaldehyde …
Number of citations: 10 www.mdpi.com
CP Medina, C López, RM Claramunt… - J. Heterocycl …, 2009 - researchgate.net
… Thus, formation of 6,7-difluoro3-methyl-5-nitro-1H-indazole 5 from 4 is the expected reaction. However, nitration of 2 occurs at position 7 yielding 4,6-difluoro-3-methyl-7-nitro-1H-…
Number of citations: 10 www.researchgate.net
M Iwakubo, A Takami, Y Okada, T Kawata… - Bioorganic & Medicinal …, 2007 - Elsevier
… The residual solid was washed with CHCl 3 to give 3-methyl-5-nitro-1H-indazole 19. The nitro group of 19 was reduce to an amino group: 19 was suspended in 50% HCl aq (10 mL) …
Number of citations: 90 www.sciencedirect.com
JK Annor-Gyamfi - 2020 - search.proquest.com
The first part of this work involved the synthesis of small molecules as potential inhibitors of the bacterioferritin B–bacterioferritin-associated ferredoxin (BfrB–Bfd) protein–protein …
Number of citations: 1 search.proquest.com
D Inoyama, D Awasthi, GC Capodagli, K Tsotetsi… - Cell chemical …, 2020 - cell.com
Published Mycobacterium tuberculosis β-ketoacyl-ACP synthase KasA inhibitors lack sufficient potency and/or pharmacokinetic properties. A structure-based approach was used to …
Number of citations: 21 www.cell.com
P Kumar, GC Capodagli, D Awasthi, R Shrestha… - MBio, 2018 - Am Soc Microbiol
We report GSK3011724A (DG167) as a binary inhibitor of β-ketoacyl-ACP synthase (KasA) in Mycobacterium tuberculosis . Genetic and biochemical studies established KasA as the …
Number of citations: 38 journals.asm.org
C Zhang, F Li, Y Yu, A Huang, P He, M Lei… - Journal of Medicinal …, 2017 - ACS Publications
In the present work, a series of structurally novel benzocyclobutene derivatives were identified as general anesthetics through the loss of righting reflex (LORR) experiment on mice. Our …
Number of citations: 17 pubs.acs.org
GN Lipunova, EV Nosova, VN Charushin… - Journal of Fluorine …, 2016 - Elsevier
… In a similar manner, 6,7-difluoro-3-methyl-5-nitro-1H-indazole 18 was formed by nitration of 16; it should be noted that nitration of unsubstituted 1H-indazole under strongly acidic …
Number of citations: 20 www.sciencedirect.com

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